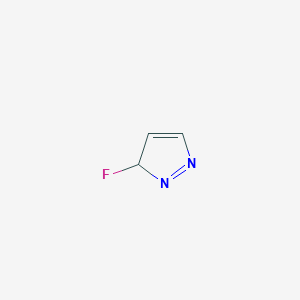
3-Fluoro-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one fluorine atom attached to the third carbon. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 3-fluoroprop-2-en-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts like palladium or copper may be used to facilitate the reaction, and the process can be optimized to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature or under reflux.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
Aplicaciones Científicas De Investigación
3-Fluoro-3H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.
3-Chloro-3H-pyrazole: Contains a chlorine atom instead of fluorine.
3-Bromo-3H-pyrazole: Contains a bromine atom instead of fluorine
Uniqueness
3-Fluoro-3H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .
Propiedades
Número CAS |
921604-87-7 |
|---|---|
Fórmula molecular |
C3H3FN2 |
Peso molecular |
86.07 g/mol |
Nombre IUPAC |
3-fluoro-3H-pyrazole |
InChI |
InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-3H |
Clave InChI |
IXMOTXMMWNXTLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


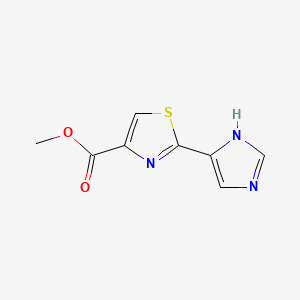
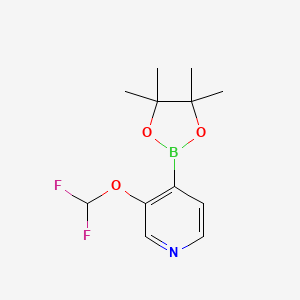
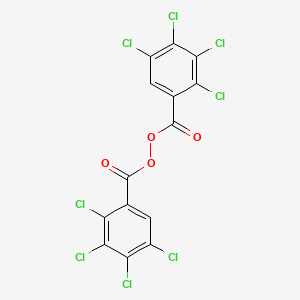
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)


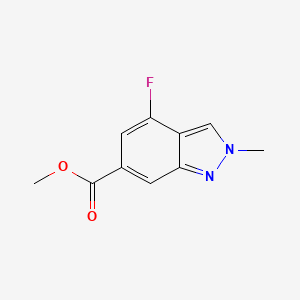
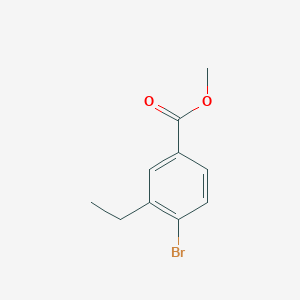
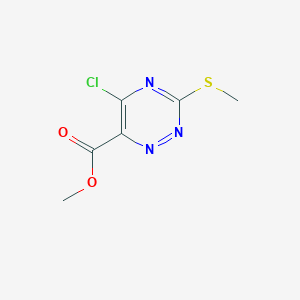
![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
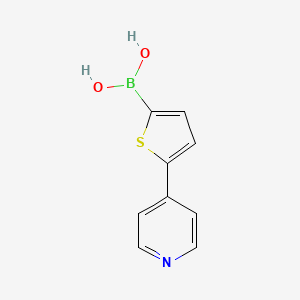
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
